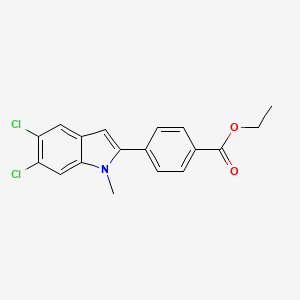

Ethyl 4-(5,6-dichloro-1-methyl-1H-indol-2-yl)benzoate

Description

Ethyl 4-(5,6-dichloro-1-methyl-1H-indol-2-yl)benzoate is a synthetic organic compound featuring an indole core substituted with chlorine atoms at positions 5 and 6, a methyl group at the 1-position, and an ethyl benzoate moiety at the 2-position.

Properties

CAS No. |

835595-14-7 |

|---|---|

Molecular Formula |

C18H15Cl2NO2 |

Molecular Weight |

348.2 g/mol |

IUPAC Name |

ethyl 4-(5,6-dichloro-1-methylindol-2-yl)benzoate |

InChI |

InChI=1S/C18H15Cl2NO2/c1-3-23-18(22)12-6-4-11(5-7-12)16-9-13-8-14(19)15(20)10-17(13)21(16)2/h4-10H,3H2,1-2H3 |

InChI Key |

QLSVVAOMJSLBPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE typically involves a multi-step process. One common method starts with the preparation of the indole core, which can be achieved through a Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The dichloro substitution is introduced through a halogenation reaction, where chlorine is added to the indole ring.

The next step involves the esterification of the indole derivative with ethyl 4-bromobenzoate. This can be done using a palladium-catalyzed Suzuki-Miyaura coupling reaction, which forms the carbon-carbon bond between the indole and the benzoate ester. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chlorine atoms on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amino-substituted indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The dichloro substitution enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence primarily discusses ethyl 4-(dimethylamino)benzoate and ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate, which share partial structural motifs with the target compound. Below is a comparative analysis based on these analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Reactivity and Applications: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate-based co-initiators, achieving higher degrees of conversion and enhanced mechanical properties . This suggests that electron-donating groups (e.g., dimethylamino) at the benzoate position may enhance reactivity.

Physicochemical Properties: Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (MW 511.0 g/mol, XLogP3 5.1) exhibits moderate hydrophobicity, comparable to other indole derivatives . The target compound’s dichloro substitutions may further elevate hydrophobicity (XLogP3 >5.1) but could also impact solubility.

The benzoate ester may serve as a prodrug moiety, enhancing bioavailability through hydrolysis in vivo.

Limitations of Available Evidence

- Critical Data Gaps : The evidence lacks explicit references to this compound, requiring extrapolation from analogs.

Biological Activity

Ethyl 4-(5,6-dichloro-1-methyl-1H-indol-2-yl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including anti-juvenile hormone (anti-JH) properties, cytotoxic effects, and other relevant pharmacological profiles.

- Molecular Formula : CHClN\O

- Molecular Weight : 336.21 g/mol

- CAS Number : 936901-92-7

1. Anti-Juvenile Hormone Activity

Research indicates that this compound exhibits anti-JH activity. A study on various derivatives of ethyl 4-(1-substituted indol-2-yl)methoxybenzoates demonstrated that certain compounds could induce precocious metamorphosis in silkworm larvae. Notably, compounds with longer alkyl chains showed enhanced activity at higher doses, suggesting a structure-activity relationship (SAR) that could be exploited for further development in pest control strategies .

2. Cytotoxicity and Antiproliferative Effects

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells such as MGC-803 and HeLa. The mechanism involves the inhibition of topoisomerase II activity, leading to G2/M cell cycle arrest and subsequent cell death .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 15.0 | Topoisomerase II inhibition |

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 18.0 | Cell cycle arrest at G2/M phase |

3. Anti-inflammatory Activity

Studies have also highlighted the compound's potential anti-inflammatory properties. In particular, it has been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models. The compound's ability to modulate inflammatory pathways may provide a basis for its use in treating conditions characterized by excessive inflammation .

Case Study 1: Silkworm Larvae Experiment

In a controlled experiment involving silkworm larvae, this compound was applied topically to assess its effects on metamorphosis. Results indicated that at higher concentrations, the compound significantly accelerated the metamorphosis process compared to controls, confirming its anti-JH activity .

Case Study 2: Cancer Cell Line Study

A series of experiments conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity. The highest efficacy was observed in MGC-803 cells, where the compound induced apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.